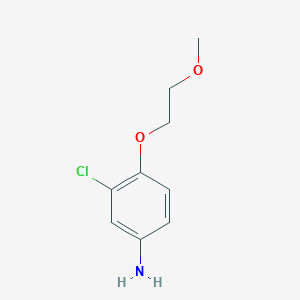

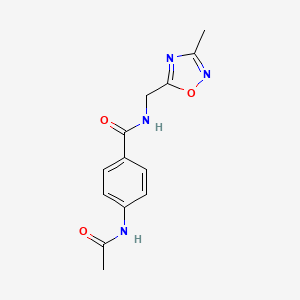

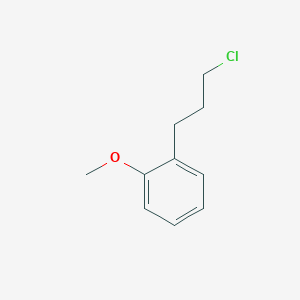

![molecular formula C16H17NO6S B2752487 N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 532982-49-3](/img/structure/B2752487.png)

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain and inflammation. Nimesulide is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for maintaining the stomach lining.

Scientific Research Applications

Herbicide Transport and Environmental Impact

- Research on glyphosate and glufosinate, compounds related to the chemical family of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, highlights their environmental impact. These compounds are more strongly sorbed to soil, potentially reducing agricultural environmental impacts. The study on herbicide transport through lysimeters emphasizes the complexity of preferential flow, indicating that even strongly sorbed chemicals can move quickly to groundwater, affecting the environmental safety and efficacy of herbicide use (Malone et al., 2004).

Bioorganic Synthesis and Reactions

- The synthesis and reactivity of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], a compound related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, were studied. This research provides insights into the configurational and conformational features of bifunctional crosslinking reagents, which are crucial for understanding the chemical behavior of sulfonyl and methoxyphenyl compounds in bioorganic synthesis (Hosmane et al., 1990).

Antitumor Activity and Drug Development

- Sulfonamide-focused libraries, including compounds structurally related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, have been evaluated for antitumor activity. This research has led to the identification of potent cell cycle inhibitors, advancing our understanding of sulfonamide derivatives' therapeutic potential and highlighting their role in developing novel anticancer drugs (Owa et al., 2002).

Interaction with Tubulin and Antimitotic Properties

- The interaction of sulfonamide drugs with the colchicine site of tubulin was explored, revealing that these drugs inhibit tubulin polymerization, a mechanism relevant to the study of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine derivatives. Understanding how sulfonamide derivatives bind to tubulin contributes to the development of antimitotic agents with potential applications in cancer therapy (Banerjee et al., 2005).

properties

IUPAC Name |

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-22-12-7-9-13(10-8-12)24(20,21)17(11-16(18)19)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSZMQVCJSLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)

![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)